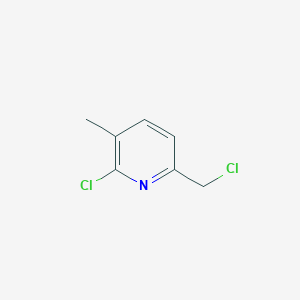

2-Chloro-6-(chloromethyl)-3-methylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-6-(chloromethyl)-3-methylpyridine is a chlorinated pyridine derivative. Pyridine derivatives are known for their diverse applications in chemical synthesis and pharmaceuticals. They often serve as key intermediates in the synthesis of various compounds and can exhibit a range of biological activities. The structure and reactivity of such chlorinated pyridines are influenced by the presence of substituents on the pyridine ring, which can affect their physical, chemical, and spectroscopic properties .

Synthesis Analysis

The synthesis of chlorinated pyridines can involve various routes, including direct chlorination or through intermediate transformations. For instance, 6-Chloro-2-chloromethylpyridine can be prepared from 6-chloro-2-methylpyridine by converting the 2-Me substituent to 2-acetoxymethyl, then to 2-hydroxymethyl, and finally to the desired 2-chloromethyl substituent . Other methods may involve nitration followed by substitution reactions or the use of specific reagents like phosphoryl chloride, which can lead to a mixture of products .

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is often characterized by X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the structure of a related compound, 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, was determined to be orthorhombic, with molecules linked by weak interactions . The molecular structure can also be studied using spectroscopic methods such as IR, NMR, and UV-vis spectroscopy, which can reveal information about the functional groups, electronic transitions, and overall stability of the molecule .

Chemical Reactions Analysis

Chlorinated pyridines can undergo various chemical reactions, including cyclopalladation, where the pyridine ring can coordinate to palladium to form cyclometalated complexes. This process can involve the activation of C(sp3)-H or C(sp2)-H bonds, leading to the formation of complexes with different ring systems . The reactivity of these compounds can also be studied using molecular electrostatic potential maps, which help identify reactive sites for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the presence of electron-withdrawing groups such as nitro or chloro substituents can affect the vibrational frequencies as observed in FTIR and FT-Raman spectroscopy. These groups can also influence the electronic structure, as seen in the charge distribution and frontier molecular orbitals . The thermodynamic properties, such as stability and reactivity, can be analyzed through temperature-dependent studies and by calculating global descriptors like HOMO-LUMO energies . Additionally, the solubility and crystalline properties can be affected by the type and position of substituents on the pyridine ring .

Applications De Recherche Scientifique

Synthesis and Purification

2-Chloro-5-trichloromethylpyridine, a closely related compound, has been identified as an important intermediate in the synthesis of medicines and pesticides. Research has explored methods such as extraction, distillation, and column chromatography for the separation and purification of photochlorinated products of 3-methylpyridine, achieving product purity exceeding 99% (Su Li, 2005).

Catalytic Applications

The compound has potential catalytic applications, as seen in studies involving terpyridines and their transition metal complexes. Terpyridines have been used in a broad range of reactions, from artificial photosynthesis to organic transformations and polymerization reactions. This highlights the versatility of pyridine-based molecules in catalysis and materials science (A. Winter, G. Newkome, U. Schubert, 2011).

Luminescent Agents for Imaging

A study on 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, a compound with structural similarities, revealed its application as a thiol-reactive luminescent agent for fluorescence microscopy. This compound has been demonstrated to accumulate in mitochondria, marking the first use of a 3MLCT luminescent agent for targeted biological entity imaging (A. Amoroso et al., 2008).

Coordination Chemistry

Derivatives of pyridine, such as 2,6-bis(pyrazolyl)pyridines, have been used as versatile ligands in coordination chemistry. These compounds, including pyridine derivatives, offer unique advantages for the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2-chloro-6-(chloromethyl)-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-5-2-3-6(4-8)10-7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMKRTQRTWFCCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CCl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(chloromethyl)-3-methylpyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 4-methylbenzenesulfonate](/img/structure/B2528438.png)

![N-[[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2528442.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2528443.png)

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2528446.png)

![4-(1-benzofuran-2-yl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2528448.png)

![N-(4-acetylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2528453.png)